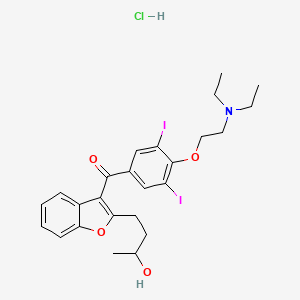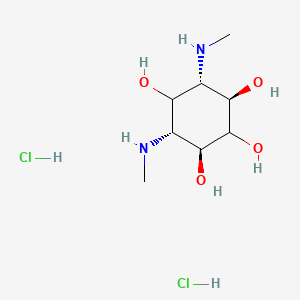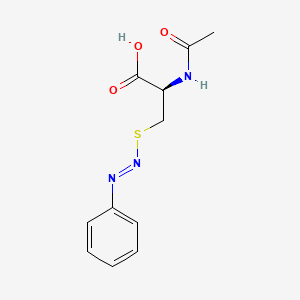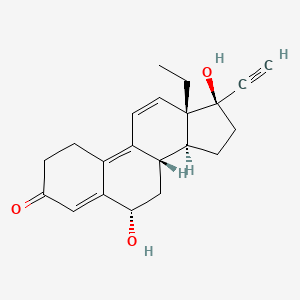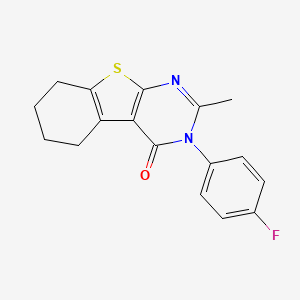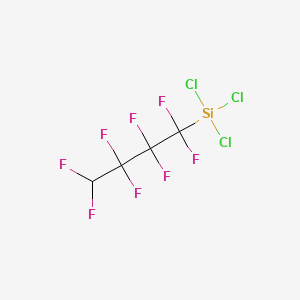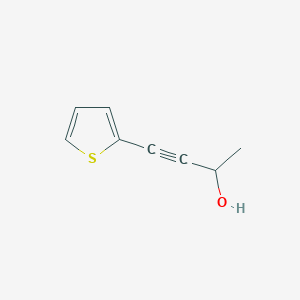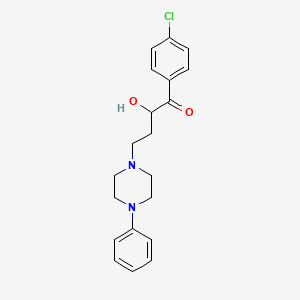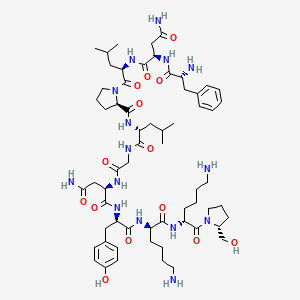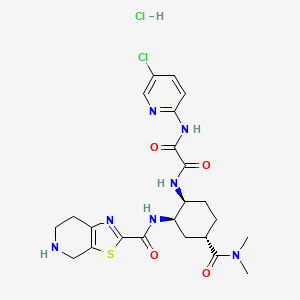![molecular formula C17H15BrO B15289119 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)
11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine: is a tricyclic compound that belongs to the dibenzoxepine family. This compound is characterized by its unique structure, which includes a seven-membered oxepine ring fused with two benzene rings. The presence of a bromopropylidene group at the 11th position adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine typically involves the reaction of dibenzo[b,e]oxepin with a bromopropylidene reagent under specific conditions. One common method involves the use of polyphosphoric acid at elevated temperatures to facilitate the reaction . The reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure scalability and cost-effectiveness. This includes the use of advanced intermediates and final crystallization steps to achieve high purity . The process may also involve the use of specific catalysts and solvents to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropylidene group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The double bond in the bromopropylidene group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It serves as a model compound for understanding the behavior of tricyclic structures in biological systems .
Medicine: In medicine, derivatives of dibenzoxepine, such as doxepin, are used as antidepressants and analgesics. The study of this compound helps in the development of new therapeutic agents with improved efficacy and safety profiles .
Industry: The compound finds applications in the development of advanced materials and industrial chemicals. Its unique properties make it suitable for use in various industrial processes and formulations .
Mecanismo De Acción
The mechanism of action of 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine involves its interaction with specific molecular targets and pathways. The bromopropylidene group plays a crucial role in its reactivity and binding affinity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Doxepin: A tricyclic antidepressant with a similar dibenzoxepine structure.
Dibenzazepine: Another tricyclic compound with a different heteroatom in the ring.
Dibenzocycloheptene: A tricyclic compound with a seven-membered ring structure but different substituents.
Uniqueness: 11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine is unique due to the presence of the bromopropylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C17H15BrO |
|---|---|
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
(11Z)-11-(3-bromopropylidene)-6H-benzo[c][1]benzoxepine |
InChI |
InChI=1S/C17H15BrO/c18-11-5-9-15-14-7-2-1-6-13(14)12-19-17-10-4-3-8-16(15)17/h1-4,6-10H,5,11-12H2/b15-9- |
Clave InChI |
DETQAGMEETUWKX-DHDCSXOGSA-N |
SMILES isomérico |
C1C2=CC=CC=C2/C(=C/CCBr)/C3=CC=CC=C3O1 |
SMILES canónico |
C1C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C3O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
